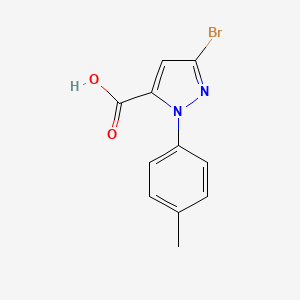

3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYPULGTVDTREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications across several domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules, including various pyrazole derivatives used in pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against bacterial strains such as E. coli and Bacillus subtilis. The presence of bromine enhances lipophilicity, potentially increasing efficacy against pathogens .

- Anticancer Properties: Research is ongoing to evaluate its potential as an anticancer agent, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Medicine

- Lead Compound for Drug Development: The compound is being explored for its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways or diseases.

Industry

- Material Development: It is utilized in creating new materials and as an intermediate in the synthesis of agrochemicals, showcasing its versatility in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated various pyrazole derivatives against common bacterial strains. The results indicated that compounds with halogen substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of pyrazole derivatives demonstrated that certain compounds could inhibit the proliferation of cancer cells in vitro. The mechanism involved apoptosis induction via specific signaling pathways, highlighting the potential of this compound as a lead compound for further drug development .

Mechanism of Action

The mechanism by which 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the pyrazole and aromatic rings, influencing electronic and steric properties:

Key Observations :

- Electron Effects : The 3-chloropyridinyl group (electron-deficient) enhances electrophilic reactivity, favoring coupling reactions in insecticide synthesis .

- Steric Effects : Bulkier substituents (e.g., tert-butyl in benzyl derivatives) reduce metabolic degradation but may hinder target binding .

- Bioactivity : Chlorinated aromatic groups (e.g., 2-chlorophenyl) improve insecticidal potency by enhancing lipophilicity and target affinity .

Optimization Challenges :

Physicochemical Properties

| Property | Target Compound | 3-Chloropyridinyl Analog | 2-Chlorophenyl Derivative |

|---|---|---|---|

| Solubility (H₂O) | <0.1 mg/mL | <0.05 mg/mL | <0.1 mg/mL |

| LogP (Octanol-Water) | 2.8 | 3.1 | 3.3 |

| Melting Point (°C) | 215–218 (decomp.) | 220–225 | 210–213 |

Biological Activity

3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data tables.

- Molecular Formula : C11H9BrN2O2

- Molecular Weight : 281.11 g/mol

- CAS Number : 1247686-99-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Pyrazole Ring : Reaction of 4-methylphenylhydrazine with ethyl acetoacetate.

- Bromination : Introduction of the bromine atom at the 3-position using N-bromosuccinimide (NBS).

- Carboxylic Acid Formation : Hydrolysis of the ester group under acidic or basic conditions.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies suggest that compounds in this class can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against these cancer types, indicating strong antiproliferative effects .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.2 |

| Breast Cancer | MDA-MB-231 | 4.8 |

| Liver Cancer | HepG2 | 3.7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are as follows:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 12.5 | 25 |

| Derivative A | 6.25 | 12.5 |

| Derivative B | 25 | 50 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, pyrazole derivatives are known for their anti-inflammatory effects. Various studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, thereby reducing proliferation.

Case Studies

- Anticancer Efficacy : A recent study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in vivo using xenograft models.

- Antimicrobial Testing : Another study focused on the antimicrobial activity against XDR-Salmonella Typhi, showing promising results with MIC values indicating effective inhibition at low concentrations .

Preparation Methods

Formation of 3-methyl-5-bromopyrazole Intermediate

One reported approach begins with 3-amino-5-methylpyrazole, which is synthesized by cyclization of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions (60–90°C for 8–24 hours). This step yields 3-amino-5-methylpyrazole as a key intermediate.

Subsequently, 3-amino-5-methylpyrazole undergoes bromination via a diazotization reaction. The process involves mixing 3-amino-5-methylpyrazole with concentrated hydrobromic acid and cuprous bromide at 40°C, followed by slow addition of sodium nitrite solution. This reaction yields 3-methyl-5-bromopyrazole with approximately 60% yield after workup and purification.

Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid

The 3-methyl-5-bromopyrazole is oxidized to the corresponding carboxylic acid using potassium permanganate as the oxidant in acidic medium (0.1–0.2 M hydrochloric acid). The reaction is carried out by dissolving the bromopyrazole in hydrochloric acid, heating to 50°C, and slowly adding potassium permanganate solution while maintaining stirring at 70°C for 30 minutes. After acidification and extraction, 5-bromo-1H-pyrazole-3-carboxylic acid is obtained in about 85% yield.

Condensation with 4-methylphenyl Derivative

While the patent literature mostly describes condensation with 2,3-dichloropyridine derivatives, analogous condensation with 4-methylphenyl electrophiles can be envisioned to introduce the 1-(4-methylphenyl) substituent. This step involves refluxing the 5-bromo-1H-pyrazole-3-carboxylic acid with the appropriate aryl halide in the presence of a base such as potassium carbonate in ethanol for 8–24 hours, followed by purification to isolate the target compound.

Alternative Direct Bromination and Carboxylation Routes

Alternative methods employ protection of the amino group on pyrazole with dimethylaminosulfonyl chloride, lithiation with butyllithium at -78°C, followed by bromination using bromine-containing reagents such as BrCCl2CCl2Br. Subsequent deprotection and carboxylation with lithium diisopropylamide (LDA) and carbon dioxide at low temperature yield the 3-bromo-pyrazole-5-carboxylic acid derivatives. However, these methods require stringent low-temperature conditions and handling of strong bases, making them less practical for large-scale synthesis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to 3-amino-5-methylpyrazole | 3-aminocrotononitrile + hydrazine hydrate, reflux 60–90°C, 8–24 h | Not specified | Key ring closure step |

| Bromination to 3-methyl-5-bromopyrazole | 3-amino-5-methylpyrazole + HBr + CuBr + NaNO2, 40–60°C | 60 | Diazotization and bromination |

| Oxidation to 5-bromo-pyrazolecarboxylic acid | KMnO4 in 0.1–0.2 M HCl, 50–70°C, 30 min | 85 | Potassium permanganate oxidation |

| Condensation with aryl halide | 5-bromo-pyrazolecarboxylic acid + aryl halide + K2CO3, EtOH, reflux 8–24 h | Not specified | Introduces 1-(4-methylphenyl) substituent |

- The use of potassium permanganate as oxidant provides a high yield and mild oxidation conditions compared to other oxidants.

- Diazotization bromination is efficient but requires careful control of temperature and reagent addition rate to avoid side reactions.

- The condensation step benefits from the use of potassium carbonate as a base and ethanol as solvent, which facilitate nucleophilic substitution on the aryl halide.

- Low temperature lithiation and bromination methods, while effective, present challenges in scalability due to the need for cryogenic conditions and strong bases.

- Overall yields reported for similar pyrazole derivatives range from 60% to 85% per step, with the possibility of improving total yield by optimizing reaction times and reagent ratios.

The preparation of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid involves multi-step synthesis starting from 3-aminocrotononitrile, progressing through bromination and oxidation steps to form the bromopyrazole carboxylic acid intermediate, followed by condensation with a 4-methylphenyl moiety. The most practical and scalable methods employ diazotization bromination and potassium permanganate oxidation under controlled temperatures, avoiding harsh cryogenic conditions. Optimization of reaction parameters can enhance yields and reduce process hazards, making these methods suitable for research and industrial applications.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via halogenation of pre-formed pyrazole intermediates. For example, ethyl acetoacetate derivatives can react with arylhydrazines to form pyrazole rings, followed by bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion to avoid side reactions) . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of brominating agents to achieve >80% yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and spectroscopic methods:

- NMR : Look for characteristic signals:

- ¹H NMR: δ 7.2–7.4 ppm (aromatic protons from 4-methylphenyl), δ 2.4 ppm (CH₃ of 4-methylphenyl), δ 6.8 ppm (pyrazole C-H) .

- ¹³C NMR: Carboxylic acid carbon at ~170 ppm, brominated pyrazole carbon at ~110 ppm .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state properties?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with key parameters:

- Unit cell dimensions : a = 6.759 Å, b = 10.061 Å, c = 12.263 Å; α = 109.08°, β = 94.52°, γ = 93.10° .

- Intermolecular interactions : Strong O-H···N hydrogen bonds between carboxylic acid groups and pyrazole N-atoms (2.8–3.0 Å), stabilizing the lattice. Van der Waals interactions between bromine and methyl groups contribute to packing efficiency .

Q. How does the bromine substituent affect electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom at the 3-position polarizes the pyrazole ring, enhancing electrophilic substitution at the 5-carboxylic acid site. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes selective Br displacement with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in THF/Na₂CO₃ at 80°C, achieving >75% conversion . DFT calculations (B3LYP/6-31G*) show a reduced LUMO energy (-1.8 eV) at the brominated position, favoring nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or receptor-binding assays often arise from:

- Solvent effects : Activity in DMSO vs. aqueous buffers alters membrane permeability .

- Assay protocols : Varying ATP concentrations in kinase inhibition studies (e.g., 10 μM vs. 100 μM ATP) impact IC₅₀ values .

- Structural analogs : Compare with 3-chloro or 3-fluoro analogs to isolate bromine-specific effects . Validate via dose-response curves and molecular docking (AutoDock Vina) to confirm binding poses .

Methodological Considerations

Q. What computational tools are effective for modeling this compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate binding to cannabinoid receptors (e.g., CB1). Focus on the carboxylic acid’s role in H-bonding with Ser383/His178 residues .

- QSAR : Develop models with descriptors like LogP (2.1), polar surface area (75 Ų), and H-bond acceptors (3) to predict bioavailability .

Q. How can regioselectivity challenges during functionalization be addressed?

- Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent unwanted nucleophilic reactions during bromination or nitration .

- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the 4-methylphenyl group, enabling directed functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.